2,2-Dichloro-1-(3H-pyrrolizin-5-yl)ethanone

Description

Systematic IUPAC Nomenclature and Structural Representation

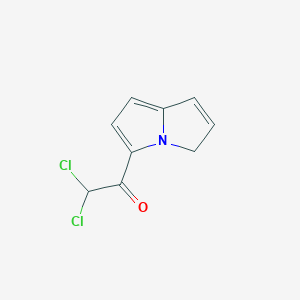

The systematic IUPAC name This compound reflects the compound’s core structure and substituents. The parent chain is an ethanone group (a two-carbon ketone), with two chlorine atoms at the second carbon position and a 3H-pyrrolizin-5-yl substituent at the first carbon. The pyrrolizine moiety is a bicyclic system comprising a five-membered ring fused to a six-membered ring, with one nitrogen atom in the smaller ring. The “3H” designation indicates the specific tautomeric form of the pyrrolizine ring, where hydrogen placement stabilizes the aromatic system.

The structural formula can be represented as:

- Ethanone backbone : $$ \text{C(=O)CHCl}_2 $$

- Pyrrolizine substituent : A fused bicyclic system attached at position 5 of the pyrrolizine ring.

The SMILES notation for this compound is C1=CC=C2C(=C1)C=C(C(N2)(O)Cl)Cl , which encodes the connectivity of atoms and functional groups.

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under multiple identifiers:

- CAS Registry Number : 6090-85-3

- DSSTox Substance ID : DTXSID50512800, a unique identifier within the EPA’s Distributed Structure-Searchable Toxicity database

- Synonyms :

These identifiers facilitate precise referencing in chemical inventories and regulatory frameworks.

Molecular Formula and Constitutional Isomerism Considerations

The molecular formula C₉H₇Cl₂NO corresponds to a molar mass of 216.06 g/mol. Constitutional isomerism arises due to the potential rearrangement of functional groups while retaining the same molecular formula. For example, 2,3-dichloro-1H-quinolin-2-ol (CAS 175542737) shares the formula C₉H₇Cl₂NO but features a quinoline backbone instead of a pyrrolizine system. The table below contrasts key features of these isomers:

| Property | This compound | 2,3-Dichloro-1H-quinolin-2-ol |

|---|---|---|

| Backbone | Pyrrolizine | Quinoline |

| Functional Groups | Ketone, dichloro | Hydroxyl, dichloro |

| CAS Number | 6090-85-3 | 175542737 |

Such isomerism underscores the importance of structural analysis in distinguishing chemically distinct entities with identical formulas.

Structure

3D Structure

Properties

CAS No. |

82215-43-8 |

|---|---|

Molecular Formula |

C9H7Cl2NO |

Molecular Weight |

216.06 g/mol |

IUPAC Name |

2,2-dichloro-1-(5H-pyrrolizin-3-yl)ethanone |

InChI |

InChI=1S/C9H7Cl2NO/c10-9(11)8(13)7-4-3-6-2-1-5-12(6)7/h1-4,9H,5H2 |

InChI Key |

NHTPNHMFTRBKJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=CC=C(N21)C(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3H-pyrrolizin-5-yl)ethanone typically involves the reaction of pyrrolizin derivatives with dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3H-pyrrolizin-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the dichloroethanone moiety to other functional groups.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

2,2-Dichloro-1-(3H-pyrrolizin-5-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3H-pyrrolizin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key analogs of 2,2-Dichloro-1-(3H-pyrrolizin-5-yl)ethanone include:

Key Observations :

Physicochemical Properties

While data for the target compound is unavailable, trends in analogs suggest:

- Melting Points: Dichloro substitution increases melting points (e.g., 123°C for a phenyl analog vs. ~80–100°C for non-chlorinated pyrrolizines).

- Solubility : Pyrrolizine’s bicyclic structure may reduce water solubility compared to pyrazole or thiazole derivatives.

Crystallographic and Computational Insights

- Crystal Packing : The pyrazole analog () exhibits intermolecular hydrogen bonding between chloroacetyl and amine groups, stabilizing its crystal lattice . Similar interactions are expected in the pyrrolizine derivative.

- Software Tools : SHELX programs () are widely used for refining such structures, ensuring accuracy in bond length/angle measurements .

Biological Activity

2,2-Dichloro-1-(3H-pyrrolizin-5-yl)ethanone is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolizinyl moiety, which is known for its biological significance. The presence of dichloro substituents enhances its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antibacterial properties against several strains of bacteria.

- Antimalarial Properties : Similar compounds with pyrrolizinyl structures have shown efficacy against malaria parasites, indicating potential for this compound in this area.

The mechanisms by which this compound exerts its effects are still under investigation. However, insights can be drawn from related compounds:

- Inhibition of Enzymatic Activity : Pyrrolizinyl compounds have been reported to inhibit critical enzymes in pathogens, disrupting their metabolic processes.

- Membrane Disruption : Some studies indicate that similar compounds may compromise bacterial membrane integrity, leading to cell death.

In Vitro Studies

Recent in vitro studies have highlighted the compound's potential against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.125 μg/mL |

| Escherichia coli | 0.250 μg/mL |

These findings suggest significant antibacterial activity comparable to standard antibiotics .

Case Studies

A notable case study involved the evaluation of a related pyrrolizinyl compound in a rodent model of malaria. The study demonstrated that the compound significantly reduced parasitemia levels compared to control groups, indicating its potential as an antimalarial agent .

Safety and Toxicology

Toxicological assessments have indicated that this compound has a favorable safety profile in preliminary studies. Further investigations are necessary to establish comprehensive ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.